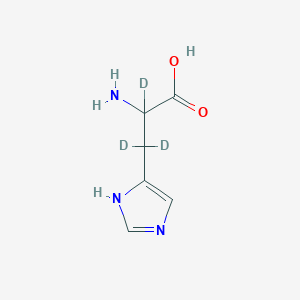

DL-Histidine-alpha,beta,beta-D3

Vue d'ensemble

Description

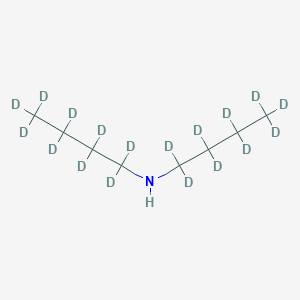

DL-Histidine-d3 est une forme marquée au deutérium de la DL-Histidine, un acide aminé qui est un mélange racémique de D-Histidine et de L-Histidine. Le composé est principalement utilisé comme étalon interne pour la quantification de l'histidine dans diverses techniques analytiques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) . La formule moléculaire de la DL-Histidine-d3 est C6H6D3N3O2, et sa masse moléculaire est de 158,2 g/mol .

Applications De Recherche Scientifique

DL-Histidine-d3 has a wide range of applications in scientific research, including:

Chemistry: Used as an internal standard in analytical techniques such as GC-MS and LC-MS for the quantification of histidine and its derivatives

Biology: Employed in metabolic studies to trace the incorporation and metabolism of histidine in biological systems

Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of histidine-based drugs

Industry: Applied in the quality control of histidine-containing products and supplements

Mécanisme D'action

Target of Action

DL-Histidine-alpha,beta,beta-D3 is a deuterated compound of DL-Histidine

Mode of Action

As a deuterated compound, it is expected to behave similarly to its non-deuterated counterpart, dl-histidine, in its interactions with biological targets .

Pharmacokinetics

As a deuterated compound, it is expected to have similar pharmacokinetic properties to its non-deuterated counterpart, dl-histidine .

Action Environment

As a deuterated compound, it is expected to be influenced by similar environmental factors as dl-histidine .

Analyse Biochimique

Biochemical Properties

DL-Histidine-alpha,beta,beta-D3 plays a crucial role in biochemical reactions, particularly in protein synthesis and enzyme function. It interacts with several enzymes, including histidine decarboxylase, which converts histidine to histamine, and histidase, which catalyzes the deamination of histidine to urocanate. These interactions are essential for maintaining histidine homeostasis and regulating histamine levels in the body .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. It is known to affect the histamine signaling pathway, which plays a role in immune response, gastric acid secretion, and neurotransmission. Additionally, this compound can modulate gene expression by acting as a precursor for histamine, which in turn can influence the expression of genes involved in inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes and receptors. For instance, it binds to histidine decarboxylase, facilitating the conversion of histidine to histamine. This binding interaction is crucial for the regulation of histamine levels in various tissues. Furthermore, this compound can influence enzyme activity by acting as a substrate or inhibitor, thereby modulating metabolic pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under controlled conditions, allowing for consistent results in long-term experiments. Its degradation can lead to changes in cellular function, particularly in in vitro and in vivo studies where prolonged exposure may affect cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic activity and improve cellular function. At high doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects are critical for determining the safe and effective dosage range for experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the histidine degradation pathway. It interacts with enzymes such as histidase and urocanase, which are responsible for the conversion of histidine to urocanate and further to formiminoglutamate. These interactions are essential for maintaining histidine metabolism and regulating the levels of histidine and its metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by cells via amino acid transporters and can accumulate in various tissues, including the liver, kidneys, and brain. This distribution is crucial for its role in metabolic processes and cellular functions .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its localization, as it can interact with enzymes and other biomolecules within these compartments. Post-translational modifications and targeting signals play a role in directing this compound to these specific locations, ensuring its proper function in cellular metabolism .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la DL-Histidine-d3 implique l'incorporation d'atomes de deutérium dans la molécule d'histidine. Cela peut être réalisé par diverses méthodes, notamment l'utilisation de réactifs ou de solvants deutérés pendant le processus de synthèse. Une approche courante consiste à partir de l'histidine et à remplacer les atomes d'hydrogène par du deutérium en utilisant de l'eau deutérée (D2O) ou d'autres composés deutérés dans des conditions de réaction spécifiques .

Méthodes de production industrielle : La production industrielle de la DL-Histidine-d3 implique généralement une synthèse à grande échelle utilisant des réactifs et des solvants deutérés. Le processus est optimisé pour garantir un rendement élevé et la pureté du produit final. Le composé est ensuite purifié en utilisant des techniques telles que la cristallisation ou la chromatographie pour atteindre le niveau de deutération et de pureté souhaité .

Analyse Des Réactions Chimiques

Types de réactions : La DL-Histidine-d3 subit diverses réactions chimiques, notamment :

Oxydation : Le cycle imidazole de l'histidine peut être oxydé pour former des produits tels que l'histidine sulfoxyde.

Réduction : Les réactions de réduction peuvent convertir les dérivés de l'histidine en leur forme originale.

Substitution : Les groupes amino et carboxyle de l'histidine peuvent participer à des réactions de substitution pour former divers dérivés.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les chlorures d'acyle et les halogénoalcanes sont utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de l'histidine peut produire de l'histidine sulfoxyde, tandis que les réactions de substitution peuvent produire divers dérivés de l'histidine .

4. Applications de la recherche scientifique

La DL-Histidine-d3 a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme étalon interne dans des techniques analytiques telles que la GC-MS et la LC-MS pour la quantification de l'histidine et de ses dérivés

Biologie : Employé dans des études métaboliques pour suivre l'incorporation et le métabolisme de l'histidine dans les systèmes biologiques

Médecine : Utilisé dans des études pharmacocinétiques pour comprendre la distribution et le métabolisme des médicaments à base d'histidine

Industrie : Appliqué au contrôle qualité des produits et compléments contenant de l'histidine

5. Mécanisme d'action

Le mécanisme d'action de la DL-Histidine-d3 est principalement lié à son rôle d'étalon interne dans les techniques analytiques. En incorporant des atomes de deutérium, le composé fournit une différence de masse distincte qui permet une quantification précise de l'histidine dans des mélanges complexes. Ceci est particulièrement utile en spectrométrie de masse, où le composé marqué au deutérium peut être facilement distingué de l'histidine non marquée .

Composés similaires :

L-Histidine : L'énantiomère L de l'histidine, un acide aminé essentiel ayant diverses fonctions biologiques.

D-Histidine : L'énantiomère D de l'histidine, moins courant dans la nature mais utilisé dans des applications de recherche spécifiques.

Unicité : La DL-Histidine-d3 est unique en raison de son marquage au deutérium, qui fournit une différence de masse distincte qui est cruciale pour une quantification précise en spectrométrie de masse. Cela en fait un outil précieux en chimie analytique et dans divers domaines de recherche .

Propriétés

IUPAC Name |

2-amino-2,3,3-trideuterio-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/i1D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDVDQJCIGZPNO-WSWICNJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CN=CN1)C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

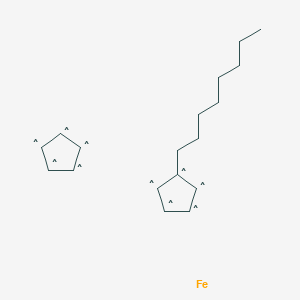

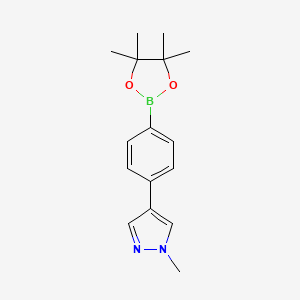

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B1433832.png)

![(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1433840.png)

![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B1433841.png)

![Sodium;[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1433850.png)